2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-phenylacetamide
Description
2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-N-phenylacetamide is a heterocyclic compound featuring a benzothiazinone core fused to an acetamide group substituted with a phenyl ring. The benzothiazinone moiety is characterized by a sulfur and nitrogen-containing bicyclic system, which confers unique electronic and steric properties. The compound’s reactivity and stability are influenced by the electron-withdrawing 4-oxo group and the planar aromatic benzothiazinone system, which may enhance π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2-(4-oxo-1,3-benzothiazin-2-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-14(17-11-6-2-1-3-7-11)10-15-18-16(20)12-8-4-5-9-13(12)21-15/h1-9H,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPAGAJMZNUMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=NC(=O)C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-phenylacetamide typically involves the reaction of 2-aminobenzothiazine with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally analogous N-phenylacetamide derivatives:
Key Observations:
- Heterocyclic Planarity: Benzothiazinone’s planar structure may favor DNA intercalation or enzyme active-site binding more effectively than non-planar systems like piperazine-linked naphthyridines .
- Tautomerism: Unlike thiazolidin-4-one derivatives (e.g., compound 3g and 3j), which exhibit tautomeric equilibria between imino and amino forms, the benzothiazinone system is stabilized by aromatic conjugation, reducing tautomeric variability .
Pharmacological Profiles
- Antimicrobial Activity: The benzothiazinone derivative shows superior antimycobacterial activity compared to naphthyridine-piperazine analogs (e.g., ANA 1–11), likely due to enhanced membrane penetration via lipophilic benzothiazinone .
- Enzyme Inhibition: While 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives inhibit SIRT2 (IC₅₀ ~ 1–5 µM), benzothiazinone analogs target bacterial enzymes like DprE1, critical for mycobacterial cell wall synthesis .
ADMET and Solubility
- Benzothiazinone Derivatives: Moderate aqueous solubility due to the hydrophobic benzothiazinone core; CYP450 metabolism predicted to generate reactive metabolites .
- Thiazolidinediones (e.g., 5a) : Improved solubility via polar dioxo groups but may suffer from rapid glucuronidation .
- Triazole Derivatives (e.g., 2-(1,2,3-triazol-1-yl)-N-phenylacetamide) : Enhanced bioavailability via hydrogen bonding from triazole nitrogens .
Biological Activity
2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-phenylacetamide, commonly referred to as a benzothiazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound has been investigated for its role as an enzyme inhibitor and its effects on various cellular pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 296.34 g/mol. The structure consists of a benzothiazine core with a phenylacetamide substituent, contributing to its unique chemical behavior and biological properties .
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, which prevents substrate binding and subsequent catalysis. Additionally, it has been shown to interact with cellular pathways involved in inflammation and microbial growth .
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Binds to active sites of enzymes |
| Anti-inflammatory Effects | Modulates pathways related to inflammation |
| Antimicrobial Activity | Exhibits effects against microbial growth |
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further development in treating infections.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating a potential role in cancer therapy.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications .
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth at varying concentrations, suggesting its potential use as an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation
In vitro assays demonstrated that treatment with this compound resulted in reduced proliferation rates of cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the benzothiazine core have led to increased potency against targeted enzymes and improved selectivity .
Table 2: Comparison of Biological Activities
| Compound Variant | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| 2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-N-phenyacetamide | Moderate | High | Significant |
| Derivative A | High | Moderate | High |
| Derivative B | Low | High | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
